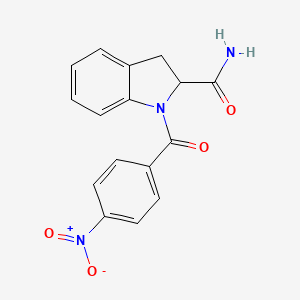

1-(4-Nitrobenzoyl)indoline-2-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-nitrobenzoyl)-2,3-dihydroindole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O4/c17-15(20)14-9-11-3-1-2-4-13(11)18(14)16(21)10-5-7-12(8-6-10)19(22)23/h1-8,14H,9H2,(H2,17,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUKFUILIEVCTNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)[N+](=O)[O-])C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic and Crystallographic Elucidation of the Molecular Architecture of 1 4 Nitrobenzoyl Indoline 2 Carboxamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

To confirm the structural assignment, specific ¹H and ¹³C NMR data, including chemical shifts (δ), coupling constants (J), and correlation spectroscopy (e.g., COSY, HSQC, HMBC) results would be necessary. This information would allow for the unambiguous assignment of each proton and carbon atom within the indoline (B122111), carboxamide, and 4-nitrobenzoyl moieties, confirming their connectivity. Without access to its spectral data, a detailed analysis cannot be provided.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy data from IR and Raman analyses are crucial for identifying the functional groups present in the molecule. Key vibrational modes for 1-(4-Nitrobenzoyl)indoline-2-carboxamide would include the stretching frequencies of the N-H and C=O groups of the amide, the C=O of the benzoyl ketone, and the symmetric and asymmetric stretches of the nitro (NO₂) group. A detailed vibrational analysis is contingent on the availability of its measured spectra.

Mass Spectrometry (MS) in Structural Confirmation

Mass spectrometry provides the exact molecular weight and fragmentation pattern, which serves as a fingerprint for the compound's structure. Analysis of the mass spectrum for this compound would confirm its molecular formula (C₁₆H₁₃N₃O₄) and reveal characteristic fragmentation pathways, offering further structural confirmation. This information is not currently available in published literature.

Single-Crystal X-ray Diffraction for Definitive Structural Determination

Single-crystal X-ray diffraction is the gold standard for unambiguously determining the three-dimensional structure of a molecule. This technique would provide precise data on bond lengths, bond angles, and torsion angles.

Analysis of Molecular Conformation and Stereochemistry

X-ray diffraction data would reveal the precise conformation of the indoline ring, the relative orientation of the 4-nitrobenzoyl and carboxamide substituents, and the stereochemistry at the C2 position of the indoline core.

Intermolecular Interactions and Crystal Packing Motifs

Furthermore, crystallographic data would allow for a detailed analysis of the intermolecular forces, such as hydrogen bonding involving the amide N-H and C=O groups, that govern how the molecules pack into a crystal lattice.

Without access to peer-reviewed studies or database entries containing the spectral and crystallographic data for this compound, a scientifically rigorous article meeting the specified requirements cannot be constructed. Further experimental research and publication would be required to provide the necessary information.

Computational and Theoretical Investigations of 1 4 Nitrobenzoyl Indoline 2 Carboxamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Stability

Table 1: Hypothetical Data from DFT Calculations on 1-(4-Nitrobenzoyl)indoline-2-carboxamide (Note: This table is illustrative and not based on published data for the specific compound)

| Parameter | Calculated Value (Gas Phase) | Calculated Value (DMSO) |

|---|---|---|

| Total Energy (Hartree) | Value | Value |

| HOMO Energy (eV) | Value | Value |

| LUMO Energy (eV) | Value | Value |

| HOMO-LUMO Gap (eV) | Value | Value |

| Dipole Moment (Debye) | Value | Value |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

Molecular dynamics (MD) simulations are a powerful computational method used to study the dynamic behavior of molecules over time. For this compound, MD simulations could reveal its conformational flexibility, identifying the most stable three-dimensional structures (conformers). Furthermore, if this compound were being investigated as a potential drug molecule, MD simulations would be crucial for understanding its interaction with a biological target, such as a protein receptor. These simulations can model how the ligand (the compound) binds to the target and the stability of the resulting complex. Studies on similar indole (B1671886) derivatives have utilized MD simulations to understand their interactions with biological channels and receptors.

Theoretical Predictions of Reactivity Profiles

The reactivity of this compound could be predicted using computational methods. By analyzing the molecule's frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—researchers can identify likely sites for electrophilic and nucleophilic attack. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. Theoretical studies on the reactivity of indole scaffolds often use these calculations to understand reaction mechanisms and regioselectivity. For example, quantum chemical calculations have been used to investigate the cycloaddition reactions of related indole compounds.

Computational Approaches to Spectroscopic Data Interpretation

Computational methods are frequently used to predict and interpret spectroscopic data. For this compound, theoretical calculations could generate predicted infrared (IR), nuclear magnetic resonance (NMR), and UV-Visible spectra. These predicted spectra can then be compared with experimentally obtained data to confirm the molecule's structure. For example, DFT calculations have been successfully used to simulate the infrared spectra of molecules like indole-2-carboxylic acid, showing good agreement between computed and experimental results.

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

Structure Activity Relationship Sar Studies of 1 4 Nitrobenzoyl Indoline 2 Carboxamide Derivatives

Impact of Substitutions on the Indoline (B122111) Core on Molecular Interactions

The indoline core serves as the foundational scaffold for this class of compounds, and modifications to this bicyclic ring system have profound effects on molecular interactions. Structure-activity relationship studies on related indoline-2-carboxamide series have demonstrated that the nature and position of substituents on the aromatic portion of the indoline nucleus are key determinants of biological activity and metabolic stability.

Furthermore, substitutions can be strategically employed to block sites of metabolic vulnerability. A common metabolic pathway for indoline-containing compounds is aromatization to the corresponding indole (B1671886). Placing a substituent, such as a fluorine atom, at a position susceptible to oxidative metabolism can enhance the compound's metabolic stability and prolong its duration of action.

| Position on Indoline Core | Type of Substituent | Observed Impact on Molecular Properties |

| 5-Position | Electron-withdrawing (e.g., -Cl) | Can enhance binding affinity through electronic influence. |

| Various Positions | Halogen (e.g., -F) | May block metabolic "hot spots," improving stability. |

| Unspecified | Bulky Groups | Can cause steric hindrance, reducing binding affinity. |

Role of the Carboxamide Moiety in Binding Affinity and Selectivity

The carboxamide moiety at the 2-position of the indoline core is a crucial element, often acting as a key anchoring point to the biological target. This group's ability to participate in hydrogen bonding is fundamental to its role in molecular recognition. nih.gov The amide proton (N-H) can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. These interactions with specific amino acid residues (e.g., glutamate, aspartate) within a receptor's binding pocket can stabilize the ligand-protein complex, contributing significantly to binding affinity. nih.gov

SAR studies have shown that modifications to the amide portion of the carboxamide can modulate potency and selectivity. For example, in a series of indoline-2-carboxamide inhibitors, the substitution pattern on the amide nitrogen was found to be critical for activity. A general trend in potency was observed where a methyl substituent (NHMe) was preferred over an ethyl group (NHEt), which in turn was more potent than the primary amide (NH2). This suggests that the size and lipophilicity of this substituent influence how the molecule fits into the binding pocket.

The spatial orientation of the carboxamide is also vital. As it is attached to a chiral center (C2 of the indoline), the stereochemistry dictates the precise three-dimensional presentation of the hydrogen bonding groups and the N-acyl substituent, directly impacting the molecule's ability to engage effectively with its target.

| Moiety Component | Interaction Type | Significance |

| Amide N-H | Hydrogen Bond Donor | Anchors the molecule to amino acid residues in the target. |

| Carbonyl C=O | Hydrogen Bond Acceptor | Forms key interactions, stabilizing the ligand-protein complex. |

| Amide Substituent (R in -CONHR) | Steric/Hydrophobic | Modulates potency and selectivity by influencing fit in the binding pocket. |

Influence of the Nitrobenzoyl Group Modifications on Molecular Response

The position of the nitro group on the benzoyl ring is critical. Studies on other classes of molecules, such as chalcones, have shown that moving a nitro substituent from the para- to the meta- or ortho-position can dramatically alter biological activity. mdpi.com This suggests that the specific location of the strong dipole created by the nitro group is crucial for optimal interaction with the electrostatic environment of the binding site. Modifying the 4-nitrobenzoyl group by replacing the nitro substituent with other groups, such as amino (-NH2), cyano (-CN), or methoxy (B1213986) (-OCH3), would be expected to produce significant changes in molecular response due to the drastic alteration of electronic and hydrogen-bonding properties.

Furthermore, the nitro group can serve as a metabolic handle. In certain biological systems, particularly under hypoxic conditions or in the presence of specific enzymes like nitroreductases, the nitro group can be reduced. nih.govresearchgate.net This bio-reduction can lead to the formation of highly reactive intermediates or metabolites with different activity profiles, a principle often exploited in the design of prodrugs. nih.govresearchgate.net

| Modification to Nitrobenzoyl Group | Potential Effect | Rationale |

| Change Nitro Position (e.g., to 2- or 3-) | Altered binding affinity and selectivity | Changes the molecule's electrostatic profile and fit within the binding site. mdpi.com |

| Replace Nitro with Electron-Donating Group | Modified electronic properties and activity | Alters the electronic character of the N-acyl moiety, affecting target interaction. |

| Replace Nitro with Hydrogen Bond Donor/Acceptor | Introduction of new binding interactions | Could form new hydrogen bonds with the target, potentially increasing affinity. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. frontiersin.org For derivatives of 1-(4-nitrobenzoyl)indoline-2-carboxamide, a QSAR model could be developed to predict the activity of novel, unsynthesized analogues, thereby guiding medicinal chemistry efforts.

The development of a robust QSAR model involves calculating a set of molecular descriptors for each compound in a training set and then using statistical methods, like multiple linear regression (MLR), to build a mathematical equation. eurjchem.com For this particular scaffold, key descriptors would likely include:

Electronic Descriptors: These are particularly important due to the influence of substituents on the indoline core and the potent nitro group on the benzoyl moiety. Descriptors such as Hammett constants, partial atomic charges, and dipole moment would capture these electronic effects.

Steric Descriptors: These describe the size and shape of the molecule. Molar refractivity (MR) and Taft steric parameters would be relevant for quantifying the influence of different substituents on the indoline ring and the carboxamide nitrogen.

Hydrophobic Descriptors: The partition coefficient (logP) or calculated logP (ClogP) would account for the influence of lipophilicity on the compound's ability to cross cell membranes and interact with hydrophobic pockets in the target protein. atlantis-press.com

A hypothetical QSAR equation might take the form:

Biological Activity (e.g., log(1/IC50)) = c0 + c1(Electronic Descriptor) + c2(Steric Descriptor) + c3*(Hydrophobic Descriptor)

The statistical validity of the resulting model is crucial and is assessed using parameters such as the correlation coefficient (R²), which measures the goodness of fit, and the cross-validation coefficient (Q² or R²cv), which assesses the model's predictive power. nih.gov A statistically significant and validated QSAR model can serve as a powerful tool for the virtual screening of new derivatives and the prioritization of synthetic targets with the highest probability of success. eurjchem.com

Mechanistic Investigations of Molecular Interactions of 1 4 Nitrobenzoyl Indoline 2 Carboxamide

Characterization of Binding Mechanisms with Biological Macromolecules (e.g., enzymes, receptors)

No studies characterizing the binding mechanisms of 1-(4-Nitrobenzoyl)indoline-2-carboxamide with any biological macromolecules such as enzymes or receptors have been found in the searched literature.

Enzyme Inhibition Kinetics and Mechanism of Action

There is no available data on the enzyme inhibition kinetics or the mechanism of action for this compound. Research into its potential inhibitory effects on any specific enzyme, including determination of parameters such as IC50 or Ki values and the mode of inhibition (e.g., competitive, non-competitive, uncompetitive), has not been reported.

Receptor Modulation Mechanisms (e.g., Allosteric Modulation)

Information regarding the receptor modulation mechanisms of this compound is not available. There are no published studies investigating its potential to act as an agonist, antagonist, or allosteric modulator at any known receptor.

Molecular Docking and Binding Site Analysis

No molecular docking or binding site analysis studies for this compound have been published. Consequently, there is no computational or experimental data available that predicts or confirms its binding orientation, affinity, or specific interactions with amino acid residues within the active or allosteric sites of any protein target.

Mechanistic Pathways of Biochemical Transformations Mediated by the Compound

There are no documented mechanistic pathways of biochemical transformations that are mediated by this compound. Its metabolic fate and its influence on cellular signaling or metabolic pathways remain uninvestigated.

In Vitro Experimental Design for Mechanistic Elucidation

While general in vitro experimental designs exist for elucidating the mechanisms of action for novel compounds, no such studies specifically designed for or utilizing this compound have been reported in the scientific literature. Therefore, there are no specific assays or experimental setups to report for this compound.

Advanced Derivatization and Scaffold Modification Strategies Inspired by 1 4 Nitrobenzoyl Indoline 2 Carboxamide

Design of Novel Analogs with Enhanced Specificity and Potency (Based on SAR)

The scaffold of 1-(4-nitrobenzoyl)indoline-2-carboxamide serves as a foundational structure for the development of novel analogs through systematic Structure-Activity Relationship (SAR) studies. Research on related indoline (B122111) and indole-2-carboxamide derivatives has provided critical insights into how modifications at various positions on the molecule influence biological activity, specificity, and potency. nih.govresearchgate.netnih.gov These studies are essential for rationally designing next-generation compounds with enhanced therapeutic profiles.

Key areas of modification on the indoline-2-carboxamide scaffold include the indoline core, the N-acyl group (the 4-nitrobenzoyl moiety), and the C2-carboxamide substituent. acs.org Early investigations into indoline-2-carboxamide derivatives as inhibitors of the Trypanosoma brucei parasite revealed that even small changes to these regions could lead to significant shifts in potency. acs.orgnih.gov For instance, initial hit expansion showed a clear trend in potency at the R² position of the carboxamide, with methylamine (B109427) (NHMe) being more potent than ethylamine (B1201723) (NHEt), which in turn was more potent than an unsubstituted amine (NH₂). acs.org

Further SAR explorations have focused on the following molecular positions:

The Indoline Ring: Substitutions on the aromatic portion of the indoline ring are crucial for modulating activity. Studies on similar indole-2-carboxamides have shown that introducing halogen groups is often preferred over methyl groups, which may introduce metabolic liabilities. researchgate.net For example, in a series of antitubercular indoleamides, a 4,6-difluoroindole (B180311) scaffold was selected for further modification due to its favorable activity profile. nih.gov The position of a nitro group on the indole (B1671886) or indoline ring is also critical; mutagenic activity is often observed when the nitro group is at the C5 or C6 position, while substitution at C4 or C7 leads to weakly active or inactive compounds. nih.gov

The N1-Acyl Group: The nature of the substituent at the N1 position of the indoline ring significantly impacts the compound's interaction with its biological target. In the parent compound, this is the 4-nitrobenzoyl group. Modifications to this group, such as altering the linker or the aromatic ring, can fine-tune potency and pharmacokinetic properties. acs.org

The C2-Carboxamide Group: The amide portion of the molecule is a key interaction point. As noted, the substituent on the amide nitrogen (R²) is critical for potency. acs.org The unsubstituted indole N-H and a monosubstituted amide N-H have been identified as essential for the high activity of certain indole-2-carboxamide inhibitors. researchgate.net

The table below summarizes key SAR findings from related scaffolds that inform the design of novel this compound analogs.

| Molecular Position | Modification | Observed Effect on Activity | Reference(s) |

| C2-Carboxamide (R²) | NHMe > NHEt > NH₂ | Potency trend observed in antitrypanosomal agents. | acs.org |

| Indoline/Indole Ring | Halogen groups (e.g., F, Cl) | Generally preferred over methyl groups for antitubercular activity. | researchgate.netnih.gov |

| Indoline/Indole Ring | Nitro group at C5 or C6 | Can confer measurable mutagenic activity. | nih.gov |

| Indoline/Indole Ring | Nitro group at C4 or C7 | Often results in weakly active or nonmutagenic compounds. | nih.gov |

| Indole N-H | Unsubstituted | Considered essential for high potency in some inhibitor series. | researchgate.net |

These SAR insights allow for the rational design of new analogs. For example, replacing the 4-nitro group with halogens at different positions on the benzoyl ring could enhance potency while potentially reducing toxicity associated with the nitro moiety. Similarly, systematic exploration of different small alkyl and cycloalkyl substituents on the C2-carboxamide nitrogen could optimize binding affinity for a specific target.

Exploration of Bioisosteric Replacements within the Scaffold

Bioisosteric replacement is a powerful strategy in medicinal chemistry used to optimize physicochemical and pharmacological properties by substituting one functional group with another that has similar spatial and electronic characteristics. drughunter.comnih.gov Applying this strategy to the this compound scaffold can address potential liabilities such as metabolic instability or off-target toxicity while retaining or improving desired biological activity. drughunter.com

Key functional groups within the scaffold that are candidates for bioisosteric replacement include the carboxamide linker, the nitro group, and the phenyl ring of the benzoyl moiety.

Carboxamide Bioisosteres: The amide bond is a common feature in bioactive molecules but can be susceptible to enzymatic hydrolysis. drughunter.com Replacing the amide group with metabolically stable bioisosteres can improve pharmacokinetic profiles. Heterocyclic rings such as 1,2,4-triazoles, oxadiazoles, or imidazoles are well-established non-classical bioisosteres for amides. drughunter.comnih.gov For instance, in a series of indolin-2-one based p38α inhibitors, a hydrolytically unstable amide moiety was successfully replaced with a triazole ring, leading to a derivative with moderate bioavailability and potent in-vivo activity. nih.gov Another potential replacement is the trifluoroethylamine group, which mimics the electronic properties of the carbonyl group and can enhance metabolic stability. drughunter.com

Nitro Group Bioisosteres: The nitro group is a strong electron-withdrawing group but is sometimes associated with toxicity due to metabolic reduction to reactive intermediates. Common bioisosteric replacements include cyano (-CN), trifluoromethyl (-CF₃), sulfone (-SO₂R), and N-oxide groups. These groups can often replicate the necessary electronic influence on the molecule's activity while offering a different metabolic profile.

Phenyl Ring Bioisosteres: The phenyl ring of the 4-nitrobenzoyl group can be replaced with various five- or six-membered heterocyclic rings (heteroaromatics) such as pyridine, thiophene, or pyrimidine. This strategy can introduce new hydrogen bonding opportunities, alter solubility, and modulate the compound's interaction with its target protein. For example, replacing a benzanilide (B160483) core with a biphenyl (B1667301) system in a series of ABCG2 modulators was shown to be a promising bioisosteric approach to increase metabolic stability. nih.gov

The following table details potential bioisosteric replacements for key functional groups in the this compound scaffold.

| Original Functional Group | Potential Bioisosteric Replacement(s) | Rationale for Replacement | Reference(s) |

| Carboxamide (-CONH-) | 1,2,4-Triazole, Oxadiazole | Enhance metabolic stability, mimic H-bonding properties. | drughunter.comnih.gov |

| Trifluoroethylamine (-CH₂CF₃NH-) | Mimic electronic properties of carbonyl, reduce susceptibility to proteolysis. | drughunter.com | |

| Nitro (-NO₂) Group | Cyano (-CN), Trifluoromethyl (-CF₃) | Provide strong electron-withdrawing character with alternative metabolic pathways. | |

| Sulfonamide (-SO₂NHR), Sulfone (-SO₂R) | Mimic electronic properties and size. | ||

| Phenyl Ring | Pyridine, Thiophene, Pyrazole | Introduce new hydrogen bond donors/acceptors, alter polarity and solubility. | nih.gov |

Integration of the this compound Moiety into Hybrid Structures

A sophisticated drug design strategy involves creating hybrid molecules by covalently linking two or more distinct pharmacophores. This approach aims to produce chimeric compounds that may exhibit dual-target activity, improved potency, better selectivity, or a more favorable pharmacokinetic profile than either of the individual components. The this compound moiety can serve as a valuable building block for the construction of such hybrid structures.

The core principle is to combine the indoline-2-carboxamide scaffold, which has demonstrated activity against various biological targets, with another molecule known to interact with a different target or a different site on the same target. nih.govnih.gov This can be particularly effective in treating complex multifactorial diseases where modulating a single target is insufficient.

An example of this approach can be seen in the development of novel antitubercular agents. Researchers have successfully employed fragment-based drug design to create hybrids. For instance, a 4,6-difluoroindole scaffold was combined with a carbonyl piperazine (B1678402) fragment derived from a potent class of antitubercular agents known as benzothiazinones. nih.gov This led to hybrid compounds with enhanced aqueous solubility and potent activity. nih.gov A similar strategy could be applied by linking a distinct bioactive moiety to the this compound core, potentially via the carboxamide nitrogen or by modifying the benzoyl ring.

Another approach involves creating hybrid molecules based on privileged structures. The 4-hydroxy-2-quinolinone scaffold, for example, has been combined with cinnamic or benzoic acid derivatives to create multi-target agents with both antioxidant and lipoxygenase inhibitory activity. nih.gov This demonstrates the feasibility of linking different pharmacophoric units to achieve a synergistic biological effect. The indoline-2-carboxamide framework could be similarly integrated with other privileged structures known for their anticancer, anti-inflammatory, or antimicrobial properties. ontosight.ai

The design of these hybrid molecules requires careful consideration of the linker used to connect the two moieties. The length, flexibility, and chemical nature of the linker are critical for ensuring that both pharmacophores can adopt the correct conformation to interact with their respective targets.

Development of Targeted Chemical Probes and Tools

High-quality chemical probes are indispensable tools for elucidating the biological function of proteins and validating new drug targets. nih.govchemicalprobes.org A chemical probe is a small molecule designed to selectively interact with a specific protein target, allowing for the interrogation of that target's role in cellular pathways. nih.gov By modifying the this compound scaffold, it is possible to develop targeted chemical probes to identify its molecular targets and explore its mechanism of action.

The development of a chemical probe from a lead compound like this compound typically involves the introduction of three types of functionalities:

Reporter Tags: These are groups such as fluorophores or biotin (B1667282) tags that allow for the visualization or isolation of the probe-target complex.

Photoaffinity Labels: These are photoreactive groups, such as azides, diazirines, or benzophenones, that upon irradiation with UV light, form a covalent bond with the target protein. This enables the permanent labeling and subsequent identification of the binding protein. researchgate.net

Reactive Groups for Covalent Probes: These "warheads" are electrophilic groups that can form a covalent bond with a specific nucleophilic residue (e.g., cysteine, lysine) in the target's binding site.

A compelling example in a related class of compounds is the development of indole-2-carboxamides bearing photoactivatable functionalities to serve as allosteric modulators for the cannabinoid CB1 receptor. researchgate.net In that work, researchers incorporated photoaffinity labels into the indole-2-carboxamide scaffold. These probes were instrumental in mapping the allosteric binding site of the CB1 receptor through covalent labeling experiments. researchgate.net

Following this strategy, a chemical probe based on this compound could be designed. For example, the nitro group could be replaced with a photoactivatable azido (B1232118) (-N₃) or diazirine group. This new analog would retain the core structure necessary for binding but could be used in photoaffinity labeling experiments to covalently link to its cellular target(s). Subsequent proteomic analysis could then identify the protein(s) that were labeled, thus revealing the direct biological targets of the compound series. nih.govfrontiersin.org

Furthermore, a "control" compound, a structurally similar but biologically inactive analog, should also be developed. nih.gov This negative control is crucial for validating that the observed biological effects are due to the specific on-target engagement of the probe and not due to off-target effects or the properties of the chemical scaffold itself. nih.gov The development of such tools from the this compound scaffold is a critical step in translating its biological activity into a validated therapeutic strategy.

Future Research Directions and Unexplored Avenues for 1 4 Nitrobenzoyl Indoline 2 Carboxamide Research

Expanding Synthetic Methodologies for Diverse Analogs

Future synthetic efforts should focus on creating a diverse library of analogs to explore the structure-activity relationship (SAR) of 1-(4-Nitrobenzoyl)indoline-2-carboxamide. Key to this will be the development and application of versatile and efficient synthetic strategies.

One promising approach involves the diversification of the indoline (B122111) core. The synthesis of indoline-2-carboxamides can be achieved through a two-step, one-pot reaction starting from 2-indolinecarboxylic acid, which can be coupled with an appropriate carboxylic acid and then an amine. acs.org This methodology allows for the introduction of various substituents on the aromatic ring of the indoline nucleus. acs.org Furthermore, alternative heterocyclic cores, such as aza-indoline or tetrahydroquinoline, could be explored to modulate the physicochemical properties of the resulting molecules. acs.org

Another area for expansion is the modification of the N-acyl group. The 4-nitrobenzoyl moiety can be readily introduced using 4-nitrobenzoyl chloride. chemimpex.com The synthesis of this reagent can be achieved by reacting p-nitrobenzoic acid with thionyl chloride or phosphorus pentachloride. orgsyn.orggoogle.com By employing a variety of substituted benzoyl chlorides, a range of analogs with different electronic and steric properties can be generated.

Finally, the carboxamide group itself offers a point for diversification. Standard amide coupling reactions, utilizing reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBt), can be employed to couple the indoline-2-carboxylic acid precursor with a wide array of amines. nih.govnih.gov This would allow for the introduction of various alkyl, aryl, and heterocyclic substituents at this position.

| Modification Site | Potential Synthetic Strategy | Potential Reagents | Desired Outcome |

| Indoline Core | Substitution on the aromatic ring | Substituted 2-indolinecarboxylic acids | Explore the influence of electronic and steric effects on the indoline scaffold. |

| N-Acyl Group | Acylation with diverse acid chlorides | Substituted benzoyl chlorides | Modulate the electronic properties and steric bulk of the N-1 substituent. |

| Carboxamide | Amide coupling with various amines | Diverse primary and secondary amines | Investigate the role of the carboxamide substituent in molecular interactions. |

Deeper Exploration of Specific Molecular Interactions

A thorough understanding of the non-covalent interactions between this compound and its potential biological targets is crucial for rational drug design. The nitroaromatic group is of particular interest, as it can participate in so-called "π-hole interactions." nih.gov In these interactions, the positive electrostatic potential on the nitrogen atom of the nitro group can interact favorably with lone pairs of electrons from oxygen or sulfur atoms in protein residues. nih.gov Computational studies have estimated the energy of these interactions to be around -5 kcal/mol, suggesting they can significantly contribute to binding affinity. nih.gov

Furthermore, the indoline scaffold and the carboxamide linker provide opportunities for hydrogen bonding and hydrophobic interactions. Molecular docking studies on other indoline derivatives have shown interactions with key residues in protein binding pockets, such as Lysine. nih.gov The amide N-H and carbonyl oxygen can act as hydrogen bond donors and acceptors, respectively, while the bicyclic indoline core and the phenyl ring of the nitrobenzoyl group can engage in hydrophobic and π-stacking interactions.

Future research should employ biophysical techniques such as X-ray crystallography and NMR spectroscopy to elucidate the precise binding mode of this compound and its analogs within the active sites of relevant biological targets.

| Interacting Moiety | Potential Interaction Type | Potential Protein Residue Partners | Significance |

| 4-Nitrobenzoyl Group | π-hole interaction | Methionine, Cysteine, Serine, Threonine | Contribution to binding affinity and specificity. |

| 4-Nitrobenzoyl Group | π-stacking | Phenylalanine, Tyrosine, Tryptophan | Stabilization of the ligand-protein complex. |

| Carboxamide Linker | Hydrogen bonding | Aspartate, Glutamate, Asparagine, Glutamine | Directional interactions that confer specificity. |

| Indoline Core | Hydrophobic interactions | Leucine, Isoleucine, Valine, Alanine | Contribution to overall binding energy. |

Advanced Computational Modeling and Artificial Intelligence in Design

The integration of advanced computational modeling and artificial intelligence (AI) offers a powerful approach to accelerate the design and optimization of novel this compound analogs. Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of a series of analogs with their biological activity. nih.govresearchgate.net Such models can predict the activity of virtual compounds, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Pharmacophore modeling can be used to identify the key chemical features required for biological activity, providing a 3D template for the design of new molecules. nih.gov Furthermore, molecular docking simulations can predict the binding poses of ligands within a target's active site, offering insights into the molecular interactions that drive binding. nih.gov

Investigating Novel Reactivity and Chemical Transformations

The chemical scaffold of this compound contains several functional groups that could be exploited for novel chemical transformations. The nitro group, for instance, is a versatile functional handle that can be reduced to an amine, which can then be further functionalized. This would provide access to a new class of analogs with a different electronic profile at the N-benzoyl moiety.

The indoline ring itself can undergo interesting chemical reactions. While the electron-rich character of the indole (B1671886) motif is well-studied, the electrophilic reactivity of indoles substituted with electron-withdrawing groups has been the subject of more recent investigations. researchgate.net Dearomatization processes could potentially lead to novel C2-C3 functionalizations of the indoline scaffold. researchgate.net

Furthermore, the reactivity of the amide bond could be explored. While generally stable, amides can participate in various chemical transformations under specific conditions. Exploring reactions that modify or cleave the amide bond could lead to the development of novel probes or prodrug strategies. The low reactivity of the parent (S)-Indoline-2-carboxylic acid and its propensity to form diketopiperazines presents a challenge that could be addressed through the development of new synthetic strategies. researchgate.net

Q & A

What are the established synthetic methodologies for preparing 1-(4-Nitrobenzoyl)indoline-2-carboxamide, and what key reagents are involved?

Basic

The synthesis typically involves coupling reactions between indoline-2-carboxylic acid derivatives and nitrobenzoyl moieties. Key reagents include ethyl-5-chloro-indole-2-carboxylic acid, (4-benzoylphenethyl)amine, and activating agents like DPPA (diphenylphosphoryl azide) and DBU (1,8-diazabicycloundec-7-ene) . Purification is achieved via Combiflash chromatography, yielding high-purity solids. Reaction conditions (e.g., anhydrous solvents, inert atmosphere) are critical to prevent side reactions .

How can factorial design optimize reaction parameters for synthesizing this compound?

Advanced

Factorial design allows systematic variation of parameters (e.g., temperature, reagent stoichiometry, reaction time) to identify optimal conditions. For example, a 2³ factorial design could explore temperature (25°C vs. 60°C), catalyst loading (1 eq vs. 1.2 eq), and solvent polarity (THF vs. DMF). Statistical analysis of yield and purity data helps pinpoint interactions between variables, improving reproducibility and scalability .

Which spectroscopic techniques are critical for confirming the structural integrity of this compound?

Basic

1H NMR and 13C NMR are essential for verifying functional groups and regiochemistry. For instance, aromatic protons in the nitrobenzoyl group appear as distinct doublets (δ 8.1–8.3 ppm), while indoline protons resonate at δ 3.5–4.0 ppm. HRMS (High-Resolution Mass Spectrometry) confirms molecular weight and elemental composition (e.g., C16H13N3O4 requires m/z 335.0878) .

How can researchers resolve contradictions in spectral data during structural elucidation?

Advanced

Discrepancies in NMR or MS data may arise from impurities or tautomerism. Cross-validation using complementary techniques (e.g., 2D NMR like COSY, HSQC) clarifies ambiguous signals. For example, NOESY can confirm spatial proximity between indoline and nitrobenzoyl protons. Comparing experimental data with computational predictions (DFT calculations) or literature analogs further resolves ambiguities .

How does pH and temperature affect the stability of this compound?

Advanced

Stability studies show degradation under extreme pH (<2 or >10) due to hydrolysis of the carboxamide bond. At neutral pH and 4°C, the compound remains stable for >6 months. Thermal gravimetric analysis (TGA) reveals decomposition above 200°C. Researchers should store the compound in amber vials at -20°C and avoid prolonged exposure to light or moisture .

What purification techniques maximize yield and purity post-synthesis?

Basic

Combiflash chromatography with gradient elution (e.g., hexane/ethyl acetate) effectively separates byproducts. Recrystallization using ethanol/water mixtures enhances crystalline purity (>98%). Monitoring via TLC (Rf ~0.5 in 7:3 hexane:EtOAc) ensures consistent results .

How do structural modifications influence the biological activity of this compound?

Advanced

SAR studies reveal that substituting the nitro group with electron-withdrawing groups (e.g., -CF3) enhances receptor binding affinity, while bulky substituents on the indoline ring reduce solubility. Bioactivity assays (e.g., enzyme inhibition, cell viability) paired with molecular docking simulations identify critical pharmacophores .

What are key considerations for scaling up synthesis in a research laboratory?

Basic

Scalability requires optimizing solvent volume (minimize waste), switching to cost-effective reagents (e.g., replacing DMF with acetonitrile), and ensuring safety protocols for handling azide intermediates. Continuous flow reactors improve heat management and reaction consistency at larger scales .

What mechanistic insights emerge from studying nitrobenzoyl group reactivity?

Advanced

The nitro group undergoes selective reduction (e.g., H2/Pd-C to amine) or nucleophilic aromatic substitution (e.g., with thiols). Kinetic studies using UV-Vis spectroscopy track reaction progress, while DFT calculations map electron density changes. Such insights guide the design of derivatives with tailored reactivity .

How is purity validated for pharmacological studies?

Basic

HPLC with UV detection (λ = 254 nm) assesses purity, targeting >95% for in vitro assays. Residual solvents are quantified via GC-MS, adhering to ICH guidelines. Elemental analysis (C, H, N) within ±0.4% of theoretical values confirms batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.